molecular formula C7H15ClN2O2 B2558377 2-(Piperidin-2-yl)glycine hcl CAS No. 1958064-76-0

2-(Piperidin-2-yl)glycine hcl

Cat. No.: B2558377
CAS No.: 1958064-76-0
M. Wt: 194.66
InChI Key: HIKRVJIAOATLRO-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)glycine hydrochloride is a chemical compound that features a piperidine ring attached to a glycine molecule. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)glycine hydrochloride typically involves the reaction of piperidine with glycine under specific conditions. One common method is the reductive amination of glycine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(Piperidin-2-yl)glycine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)glycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

2-(Piperidin-2-yl)glycine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)glycine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of many pharmaceuticals.

    N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.

    Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid functional group.

Uniqueness

2-(Piperidin-2-yl)glycine hydrochloride is unique due to the presence of both a piperidine ring and a glycine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler piperidine derivatives. Its structural features make it a valuable compound in the development of new drugs and chemical processes.

Properties

IUPAC Name

2-amino-2-piperidin-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h5-6,9H,1-4,8H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRVJIAOATLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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